molecular formula C27H36N6O3S B1684426 Fedratinib CAS No. 936091-26-8

Fedratinib

Cat. No. B1684426
M. Wt: 524.7 g/mol
InChI Key: JOOXLOJCABQBSG-UHFFFAOYSA-N
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Description

Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high-risk primary and secondary myelofibrosis . It is an anilinopyrimidine derivative .


Molecular Structure Analysis

Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) . The molecular formula of Fedratinib is C27H36N6O3S .


Chemical Reactions Analysis

Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 . It also exerts off-target inhibitory activity against bromodomain-containing protein 4 (BRD4) .


Physical And Chemical Properties Analysis

The molecular weight of Fedratinib is 524.7 g/mol . It is rapidly absorbed and dosed once daily with an effective half-life of 41 hours .

Scientific Research Applications

JAK2-Selective Inhibitor for Myelofibrosis

Fedratinib (INREBIC®) has been developed as an oral treatment for myelofibrosis, specifically targeting JAK2-selective inhibition. It received its first global approval in 2019 in the USA for treating adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis, including those post-polycythemia vera or post-essential thrombocythemia. This approval was based on various development milestones achieved through clinical trials (Blair, 2019).

Clinical Trials and Patient Responses

The phase II JAKARTA2 study evaluated fedratinib in patients with intermediate- or high-risk myelofibrosis who were resistant or intolerant to prior ruxolitinib treatment. The study reported significant spleen volume response rates and symptom response rates, demonstrating the drug's efficacy in reducing the burden of myelofibrosis symptoms (Harrison et al., 2020).

Pharmacokinetics in Various Patient Populations

Research has delved into the pharmacokinetics of fedratinib, noting its biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above. The study also found variations in drug clearance and volume of distribution among patients with different types of myelofibrosis and renal function (Ogasawara et al., 2019).

Tolerability in Healthy Volunteers

A study assessing the tolerability of fedratinib in healthy volunteers revealed insights into the drug's absorption and adverse events profile, noting mild gastrointestinal toxicities as the most common side effects (Zhang et al., 2014).

Interaction with Other Drugs

The impact of ketoconazole, a CYP3A4 inhibitor, on fedratinib's pharmacokinetics was studied, showing significant increases in fedratinib exposure when co-administered with ketoconazole. This highlights the importance of considering drug interactions in fedratinib's clinical use (Ogasawara et al., 2020).

Case Series on Wernicke's Encephalopathy

A case series examined the potential of Wernicke's Encephalopathy in patients treated with fedratinib, which was a concern during its clinical development. The study provided valuable insights into the neurological risks associated with the drug (Harrison et al., 2017).

Cytochrome P450 Interactions

Fedratinib's interactions with cytochrome P450 (CYP) enzymes were studied, providing critical information for its use in patients with various CYP enzyme activities (Ogasawara et al., 2020).

Thiamine Uptake Inhibition

Investigations into fedratinib's impact on thiamine uptake shed light on a potential mechanism for Wernicke’s Encephalopathy, a previously observed side effect in clinical trials. This study provided a molecular basis for understanding this risk (Zhang et al., 2014).

Physiologically Based Pharmacokinetic Modeling

Modeling studies have been conducted to assess fedratinib's drug-drug interaction potentials, informing drug label claims and guiding clinical applications (Wu et al., 2020).

Clinical Trial Results

Various clinical trials, including randomized clinical trials like JAKARTA, have established fedratinib's safety and efficacy in treating myelofibrosis, significantly reducing splenomegaly and symptom burden (Pardanani et al., 2015).

Safety And Hazards

The most common adverse events (AEs) with fedratinib are grades 1–2 gastrointestinal events, which are most frequent during early treatment and decrease over time . Suspected cases of Wernicke’s encephalopathy were reported during fedratinib trials in 1% of patients; thiamine levels should be monitored before and during fedratinib treatment as medically indicated .

Future Directions

Phase III trials are ongoing to assess fedratinib effects on long-term safety, efficacy, and overall survival . The recent approval of fedratinib provides a much-needed addition to the limited therapeutic options available for patients with myelofibrosis .

properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239483
Record name Fedratinib
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Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4µg/mL
Record name Fedratinib
Source DrugBank
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Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.
Record name Fedratinib
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Product Name

Fedratinib

CAS RN

936091-26-8
Record name Fedratinib
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Record name Fedratinib
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Record name Fedratinib
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Record name Fedratinib
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Record name FEDRATINIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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